molecular formula C19H15N3O3S B2416061 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 888409-66-3

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2416061
M. Wt: 365.41
InChI Key: YOIUMSMNFQFUCE-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first identified in the 1990s as a compound with potent anti-tumor activity in preclinical models. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Scientific Research Applications

Synthesis and Evaluation for Anti-inflammatory Activity

A series of novel compounds, including those structurally related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, were synthesized and evaluated for their anti-inflammatory activity. These compounds were tested using in vitro and in vivo models, demonstrating promising anti-inflammatory effects. Molecular docking studies were also performed to understand their binding affinity towards human serum albumin (HSA), which is crucial for their bioavailability and efficacy (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Evaluation

Research into derivatives of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has shown significant promise in the field of anticonvulsant medications. A study focusing on indoline derivatives functionalized with aryloxadiazole amine and benzothiazole acetamide, including compounds structurally similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, revealed potent anticonvulsant activity in animal models. This research highlights the potential therapeutic applications of these compounds in treating convulsive disorders (Nath et al., 2021).

Anticancer Activities

The synthesis of derivatives related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been explored for their potential anticancer activities. One study focused on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives and tested them against a panel of 60 different human tumor cell lines. Certain compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting the potential for these compounds in cancer therapy (Duran & Demirayak, 2012).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-10-7-8-14-16(11(10)2)21-19(26-14)20-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIUMSMNFQFUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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